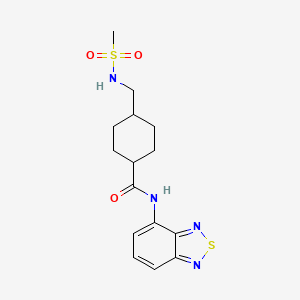

N-(2,1,3-benzothiadiazol-4-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S2/c1-24(21,22)16-9-10-5-7-11(8-6-10)15(20)17-12-3-2-4-13-14(12)19-23-18-13/h2-4,10-11,16H,5-9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTVUWKEAQEYOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCC(CC1)C(=O)NC2=CC=CC3=NSN=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

- Molecular Formula : C15H20N4O3S2

- Molecular Weight : 368.47 g/mol

- IUPAC Name : this compound

The compound features a benzothiadiazole moiety, which is known for its diverse biological activities, combined with a methanesulfonamide group that enhances its solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties by inhibiting bacterial cell wall synthesis. This mechanism is common among sulfonamide derivatives, which interfere with folic acid synthesis in bacteria.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

- Cell Protection : Research indicates potential neuroprotective effects, particularly against dopaminergic neurotoxins. This suggests a role in protecting neuronal cells from oxidative stress and apoptosis.

In Vitro Studies

In vitro assays have demonstrated the effectiveness of this compound against various bacterial strains and in models of inflammation:

- Antibacterial Activity : The compound has shown significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli in laboratory tests.

- Neuroprotective Effects : In studies involving rat PC12 cells exposed to neurotoxins like MPP+ and methamphetamine, the compound significantly increased cell viability and reduced markers of oxidative stress.

Case Studies

A notable case study involved the evaluation of this compound's effects in a model of neurodegeneration:

- Model : Rat PC12 cell line treated with MPP+.

- Findings : Treatment with varying concentrations of the compound resulted in a dose-dependent increase in cell survival rates compared to untreated controls. This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Comparative Analysis

| Compound | Antibacterial Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Significant | Moderate | Significant |

| Sulfamethoxazole | High | Low | None |

| Benzothiadiazole Derivatives | Variable | High | Moderate |

Comparison with Similar Compounds

Indolylbenzothiadiazole Derivatives ()

Compounds such as 4-(3-methyl-1H-indol-2-yl)-2,1,3-benzothiadiazole and N-substituted indolylbenzothiadiazoles (e.g., derivatives 1d–1h) share the benzothiadiazole core but differ in substituents. Key comparisons:

- Functional Groups : The target compound replaces the indole ring with a cyclohexane-carboxamide group, reducing aromaticity but increasing steric bulk. This may alter binding affinity in biological systems.

- Synthesis : Both classes employ coupling reactions (e.g., borate-mediated cyclization), but the target compound requires additional steps to install the methanesulfonamidomethyl group .

Mesosulfuron-Methyl ()

Mesosulfuron-methyl (methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-(methanesulfonamidomethyl)benzoate) shares the methanesulfonamidomethyl substituent but incorporates a pyrimidinyl-sulfonylurea backbone.

- Bioactivity : Mesosulfuron-methyl is a herbicide targeting acetolactate synthase (ALS), while the target compound’s benzothiadiazole core may confer different mechanisms (e.g., kinase inhibition).

- Solubility : Both compounds benefit from sulfonamide hydrophilicity, but the cyclohexane-carboxamide in the target may reduce water solubility compared to mesosulfuron-methyl’s benzoate ester .

Cyclohexane-Carboxamide Derivatives ()

G346-0339 (4-({1-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(propan-2-yl)cyclohexane-1-carboxamide) shares the cyclohexane-carboxamide scaffold but substitutes the benzothiadiazole with a thieno-pyrimidinone group.

- Applications : G346-0339 is a screening compound for drug discovery, whereas the target’s benzothiadiazole may align with anticancer or antimicrobial research .

Patent Compounds ()

The European patent EP 2 697 207 B1 describes complex cyclohexane-carboxamides with trifluoromethylphenyl and oxazolidinone groups. While these lack benzothiadiazole moieties, they highlight the versatility of cyclohexane-carboxamide scaffolds in medicinal chemistry. The target compound’s simpler structure may offer synthetic advantages but reduced potency compared to patented analogs .

Research Implications and Gaps

- Synthetic Challenges : The methanesulfonamidomethyl group in the target compound may require specialized coupling reagents, as seen in mesosulfuron-methyl synthesis .

- Bioactivity Prediction : Structural similarities to ALS inhibitors () and kinase-targeting benzothiadiazoles () suggest testable hypotheses for mechanism-of-action studies.

- Data Limitations : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence. Further studies using techniques like SHELX refinement () could elucidate its binding modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.